molecular formula C8H5Br2NS B3220108 2,7-Dibromo-4-methylbenzothiazole CAS No. 1190323-02-4

2,7-Dibromo-4-methylbenzothiazole

Cat. No.: B3220108
CAS No.: 1190323-02-4
M. Wt: 307.01 g/mol
InChI Key: JOWHXUBRCWZYBS-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Scaffold Significance in Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are of immense importance in chemistry, particularly in the development of pharmaceuticals. Among these, the benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, holds a prominent position. This structural motif is a key component in a vast array of biologically active compounds.

The significance of the benzothiazole core lies in its versatile chemical nature and its ability to interact with various biological targets. Benzothiazole and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antioxidant properties. This broad range of biological activities has made the benzothiazole scaffold a privileged structure in medicinal chemistry, continually inspiring the synthesis of novel therapeutic agents. The unique arrangement of sulfur and nitrogen atoms within the heterocyclic ring allows for diverse chemical modifications and interactions with biological systems.

Contextualization of Halogenated and Alkylated Benzothiazoles in Advanced Organic Synthesis

The functionalization of the benzothiazole core with various substituents, such as halogens and alkyl groups, is a key strategy in advanced organic synthesis to modulate the physicochemical and biological properties of the resulting molecules. Halogenated benzothiazoles, in particular, are highly valuable synthetic intermediates. The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Alkylated benzothiazoles are also of significant interest. The introduction of alkyl groups can influence the lipophilicity, steric profile, and metabolic stability of the molecule. The combination of halogen and alkyl substituents on the benzothiazole ring, as seen in 2,7-Dibromo-4-methylbenzothiazole, offers a multifunctional platform for synthetic chemists. The bromine atoms can be selectively addressed in coupling reactions, while the methyl group can influence the electronic properties and reactivity of the aromatic system. The synthesis of such substituted benzothiazoles can be achieved through various methods, often starting from appropriately substituted anilines or by direct modification of the benzothiazole core.

Research Rationale and Scope for this compound

While the broader class of substituted benzothiazoles is well-studied, the specific compound this compound is not extensively documented in the current scientific literature. However, its structure suggests a significant potential as a versatile building block in both medicinal chemistry and materials science. The rationale for investigating this particular compound stems from the unique interplay of its substituents and their predictable influence on the molecule's reactivity and properties.

A search of chemical databases reveals limited specific experimental data for this compound itself. However, data for the closely related isomer, 4,7-Dibromo-2-methylbenzothiazole, is available and provides some context.

Table 1: Physicochemical Properties of Dibromo-methylbenzothiazole Isomers

Property This compound (Predicted) 4,7-Dibromo-2-methylbenzothiazole (Experimental)
Molecular Formula C₈H₅Br₂NS C₈H₅Br₂NS
Molecular Weight 307.01 g/mol 307.01 g/mol

| CAS Number | Not available | 1417896-97-9 bldpharm.com |

Note: The properties for this compound are predicted based on its chemical structure, as extensive experimental data is not publicly available.

The reactivity of the benzothiazole ring is significantly influenced by the nature and position of its substituents. Theoretical studies have shown that in the unsubstituted benzothiazole molecule, the C2 carbon (the carbon atom between the sulfur and nitrogen) is the most electrophilic site, making it susceptible to nucleophilic attack. ccsenet.org The nitrogen atom, in turn, is the most nucleophilic site. ccsenet.org

The introduction of substituents alters this intrinsic reactivity:

Bromine Atoms (at C2 and C7): Bromine is an electronegative, deactivating group that withdraws electron density from the aromatic ring through the inductive effect. This deactivation makes the benzene portion of the molecule less susceptible to electrophilic substitution. However, the bromine atoms themselves are excellent leaving groups in nucleophilic aromatic substitution and are ideal handles for palladium-catalyzed cross-coupling reactions. The bromine at the C2 position is on the thiazole ring, while the bromine at C7 is on the benzene ring, suggesting potentially different reactivities that could be exploited for selective functionalization.

Methyl Group (at C4): The methyl group is an electron-donating group through hyperconjugation and inductive effects. It activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the C4-methyl group would electronically counteract the deactivating effect of the C7-bromo group on the benzene ring.

The combination of two electron-withdrawing bromine atoms and one electron-donating methyl group in this compound creates a unique electronic landscape. This substitution pattern is expected to make the compound a highly versatile intermediate, allowing for selective reactions at multiple sites. For example, the C2-Br bond might be more susceptible to nucleophilic attack than the C7-Br bond, or they could be differentiated in cross-coupling reactions under specific catalytic conditions. The presence of both a methyl group and a bromine atom on the benzene ring of a benzothiazole derivative is known to enhance its reactivity and utility as a synthetic intermediate.

Given its structural features, several research avenues can be hypothesized for this compound:

Medicinal Chemistry: Many biologically active benzothiazoles feature substitutions at the 2, 4, and 7 positions. The two bromine atoms on this compound could be sequentially replaced with various amine, thiol, or other nucleophilic groups to generate a library of novel compounds. These new derivatives could then be screened for a range of biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.net The presence of the C4-methyl group could also play a role in modulating the biological activity and pharmacokinetic properties of these potential drug candidates. For instance, 2-amino-7-bromo-4-methylbenzothiazole is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

Materials Science: Dibrominated aromatic and heteroaromatic compounds are fundamental building blocks in the synthesis of conjugated polymers for organic electronics. ossila.comchemicalbook.com Compounds like 4,7-Dibromo-2,1,3-benzothiadiazole (B82695) are used as monomers to create polymers for organic photovoltaic devices (OPVs) and organic light-emitting diodes (OLEDs). ossila.comchemicalbook.com By analogy, this compound could be used as a monomer in polymerization reactions, such as Suzuki or Stille coupling, to create novel conjugated polymers. The resulting polymers could possess interesting photophysical and electronic properties, making them candidates for applications in organic electronics. The specific substitution pattern of the monomer would influence the band gap, solubility, and morphology of the final polymer.

Synthetic Methodology: The differential reactivity of the two bromine atoms in this compound could be the focus of studies aimed at developing new selective synthetic methodologies. Research could explore conditions for the selective mono-functionalization at either the C2 or C7 position, providing a pathway to a wider range of complex, unsymmetrically substituted benzothiazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromo-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWHXUBRCWZYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299767
Record name 2,7-Dibromo-4-methylbenzothiazole
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Molecular Weight

307.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190323-02-4
Record name 2,7-Dibromo-4-methylbenzothiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dibromo-4-methylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,7 Dibromo 4 Methylbenzothiazole and Analogous Systems

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2,7-Dibromo-4-methylbenzothiazole reveals several key disconnections that form the basis for plausible synthetic strategies. The most common approach involves disconnecting the thiazole (B1198619) ring itself. This leads back to a substituted 2-aminothiophenol (B119425) and a one-carbon electrophile. Specifically for the target molecule, this would be 2-amino-3-methyl-6-bromothiophenol and a suitable C1-synthon that can be cyclized to introduce the bromine at the 2-position.

Alternative disconnections could involve the carbon-bromine bonds or the carbon-methyl bond. However, these are generally less practical as primary synthetic routes. For instance, the selective introduction of a methyl group at the 4-position of a pre-formed 2,7-dibromobenzothiazole would be challenging due to the directing effects of the existing substituents. Therefore, the most logical and widely practiced strategy is to construct the benzothiazole (B30560) ring from appropriately substituted precursors.

Conventional Multi-Step Synthetic Approaches

Conventional methods for synthesizing substituted benzothiazoles typically involve a stepwise approach, allowing for the controlled introduction of various functional groups onto the benzothiazole core.

The cornerstone of classical benzothiazole synthesis is the condensation of a 2-aminothiophenol with a variety of reagents. mdpi.com For the synthesis of this compound, the key intermediate would be a specifically substituted 2-aminothiophenol. The general reaction involves the cyclization of this precursor with aldehydes, carboxylic acids, acyl chlorides, or esters to form the thiazole ring. mdpi.comnih.govtandfonline.comnih.gov

The synthesis of the required 2-amino-3-methyl-6-bromothiophenol itself is a multi-step process, often starting from a commercially available substituted aniline. The sequence would typically involve protection of the amino group, introduction of the bromine and thiol functionalities, and subsequent deprotection to yield the desired 2-aminothiophenol.

Another conventional strategy involves the direct bromination of a pre-formed benzothiazole nucleus. Starting with 4-methylbenzothiazole, electrophilic aromatic substitution with bromine can be employed to introduce the bromo groups. nih.gov The regioselectivity of this reaction is governed by the directing effects of the methyl group and the fused thiazole ring.

The bromination of 2,1,3-benzothiadiazole, an analogous heterocyclic system, has been shown to occur successively at the 4- and 7-positions. utm.myresearchgate.netresearchgate.net A similar pattern can be anticipated for 4-methylbenzothiazole, where the first bromination would likely occur at the 7-position due to the activating effect of the methyl group and the directing influence of the thiazole ring. Subsequent bromination at the 2-position would then complete the synthesis of this compound. Common brominating agents include bromine in hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a strong acid. utm.myresearchgate.net

Starting MaterialReagentProductReference
2,1,3-BenzothiadiazoleBr2/HBr4,7-Dibromo-2,1,3-benzothiadiazole (B82695) utm.my
2,1,3-BenzothiadiazoleNBS/H2SO44,7-Dibromo-2,1,3-benzothiadiazole researchgate.net

While the target molecule contains a methyl group at the 4-position, it is generally more synthetically feasible to start with a precursor that already contains the methyl group, such as o-toluidine, and build the benzothiazole ring from there. Introducing a methyl group at a specific position on a pre-existing dibromobenzothiazole ring is often difficult to control and can lead to a mixture of products.

Advanced and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including benzothiazoles.

One-pot and multi-component reactions offer significant advantages over traditional multi-step syntheses by reducing reaction times, minimizing waste, and simplifying purification procedures. acs.orgacs.org Several innovative one-pot methods for the synthesis of 2-substituted benzothiazoles have been reported. mdpi.comnanomaterchem.com These often involve the in-situ generation of the 2-aminothiophenol intermediate followed by its condensation and cyclization with an appropriate reaction partner.

For instance, a one-pot synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides has been developed. acs.orgacs.org This method involves the reduction of the nitro groups and the disulfide bond, followed by cyclization with an aldehyde or other suitable electrophile. Such a strategy could potentially be adapted for the synthesis of this compound by using a suitably substituted bis-(2-nitrophenyl)-disulfide as the starting material.

Furthermore, various catalytic systems have been developed to promote the synthesis of benzothiazoles under greener conditions. These include the use of biocatalysts, solid acid catalysts, and metal-based nanocatalysts. nih.gov These advanced protocols often allow for reactions to be carried out in more benign solvents, such as water or ethanol (B145695), or even under solvent-free conditions. tandfonline.comnih.gov

ReactantsCatalyst/ConditionsProduct TypeReference
2-Iodoaniline (B362364), Aromatic Aldehydes, Thiourea (B124793)Fe3O4-Serine-CuI, water, reflux2-Substituted Benzothiazoles nanomaterchem.com
Bis-(2-nitrophenyl)-disulfides, Acetic AcidSodium Sulfite or Sodium Dithionite2-Alkyl-substituted Benzothiazoles acs.orgacs.org
2-Aminothiophenol, AldehydesVarious catalysts (e.g., H2O2/HCl, ZnO NPs, Cu(II)-diAmSar/SBA-15)2-Substituted Benzothiazoles mdpi.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, C-H Functionalization) for Bromine Introduction or Functionalization

Transition metal-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering pathways to functionalize the bromine atoms on this compound or to introduce them. mdpi-res.comthermofisher.commdpi.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for C-C bond formation, coupling an organoborane with a halide. masterorganicchemistry.comlibretexts.org For this compound, the two bromine atoms at positions C2 and C7 serve as reactive handles for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl or vinyl substituents. Research on sterically hindered 2′-bromo-2-aryl benzothiazoles has led to the development of novel ligand-free Suzuki-Miyaura coupling methodologies, which achieve good to excellent yields (up to 99%). nih.gov Such methods are particularly relevant given the potential for steric hindrance around the C7 bromine adjacent to the fused thiazole ring. The reaction typically employs a palladium catalyst and a base. libretexts.orgnih.gov The choice of catalyst, such as Pd(PPh₃)₄ or palladacycle complexes, and reaction conditions is crucial for success, especially when dealing with complex substrates. nih.govmdpi.commdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, catalyzed by a palladium species. masterorganicchemistry.comorganic-chemistry.org This reaction could be applied to this compound to introduce alkenyl groups at the C2 and C7 positions. The reaction typically proceeds with trans selectivity. organic-chemistry.org Challenges in Heck reactions involving aryl bromides include potential dehalogenation, an issue that can be mitigated by the addition of bromide salts like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org The development of highly active catalysts, including palladacycle phosphine (B1218219) mono-ylide complexes, has enabled these reactions to proceed with high turnover frequencies even under aerobic conditions. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization has emerged as an atom-economical method for modifying heterocyclic compounds. acs.orgnih.govresearchgate.netacs.org For benzothiazole systems, regioselective C2-H functionalization is well-established, often proceeding through thiazol-2-yl-phosphonium intermediates under mild conditions. acs.orgacs.org While this applies to the C2 position before bromination, direct C-H arylation of the benzothiazole core is also possible. A versatile protocol for the room-temperature direct arylation of benzothiazole with iodoarenes has been developed using a palladium catalyst promoted by a silver additive in hexafluoroisopropanol (HFIP) as the solvent. rsc.org This strategy could potentially be adapted to functionalize the available C-H positions on a pre-functionalized 4-methylbenzothiazole framework before or after bromination steps.

Reaction TypeCatalyst/ReagentsSubstrate ExampleProductYieldReference
Suzuki-Miyaura Palladacycle, K₂CO₃, Dioxane/H₂O2'-bromo-2-aryl benzothiazole2'-aryl-2-aryl benzothiazoleup to 99% nih.gov
Heck Reaction Pd(OAc)₂, PPh₃, BaseAryl bromide, AlkeneVinylated areneGood mdpi-res.comorganic-chemistry.org
C-H Arylation Pd(OAc)₂, Ag₂O, HFIPBenzothiazole, Iodoarene2-ArylbenzothiazoleGood rsc.org
C-H Functionalization PPh₃, Tf₂O, BaseBenzothiazole, NucleophileC2-substituted benzothiazole- acs.orgacs.org

Catalyst Screening and Optimization for Selective Synthesis

The selective synthesis of a polysubstituted heterocycle like this compound is highly dependent on the choice of catalyst and the optimization of reaction conditions. nih.govmdpi.com A wide array of catalysts has been explored for the synthesis of 2-substituted benzothiazoles, which serves as a guide for developing pathways to the target molecule.

Catalyst systems range from simple, inexpensive metal salts to complex nano-catalysts. For example, VOSO₄ in ethanol has been used as an accessible, eco-friendly, and reusable catalyst for crafting 2-substituted benzothiazoles with high efficiency (87–92% yield). mdpi.com Copper-catalyzed methods, such as using Cu(OAc)₂ in ethanol, provide an efficient route for the condensation of 2-aminobenzenethiols with nitriles under mild conditions. organic-chemistry.org Heterogeneous catalysts, including tin pyrophosphate (SnP₂O₇), have also been employed, offering the advantage of easy recovery and recyclability with negligible loss in catalytic efficiency over multiple runs. mdpi.com

Furthermore, catalyst- and additive-free methods are being developed, relying on the inherent reactivity of the substrates under specific conditions, such as high temperature, with DMSO acting as an oxidant. nih.gov The screening of reaction parameters such as solvent, temperature, and stoichiometry of reagents is critical for maximizing yield and selectivity. nih.govorganic-chemistry.org

Catalyst SystemStarting MaterialsConditionsKey AdvantagesYieldReference
VOSO₄ 2-Aminothiophenol, AldehydesEthanol, RTEco-friendly, Reusable, Fast87-92% mdpi.com
Cu(OAc)₂ 2-Aminobenzenethiols, NitrilesEthanol, 70°CMild conditions, Good functional group toleranceup to 86% organic-chemistry.org
SnP₂O₇ 2-Aminothiophenol, Aldehydes-Heterogeneous, Recyclable68-97% mdpi.com
CBr₄ ThioamideSolvent-free, Metal-freeHalogen bond activationGood rsc.org
None Aromatic amines, Aliphatic amines, Sulfur140°C, DMSOCatalyst- and additive-freeup to 90% nih.gov

Regioselectivity and Yield Optimization in Synthetic Pathways

Achieving the specific 2,7-dibromo-4-methyl substitution pattern on the benzothiazole ring requires careful control over the regioselectivity of each synthetic step. This involves understanding the electronic properties of the heterocyclic system and the directing effects of its substituents. acgpubs.org

Directing Group Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. wikipedia.org These directing effects are governed by a combination of inductive and resonance effects. ulethbridge.ca

Activating Groups: Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com The methyl group (-CH₃) at the C4 position of the target molecule is a weakly activating, ortho-, para-director.

Deactivating Groups: Electron-withdrawing groups (EWGs) deactivate the ring and, with the exception of halogens, are typically meta-directors. wikipedia.orgorganicchemistrytutor.com

Halogens: Halogens (e.g., -Br) are an exception; they are deactivating due to their strong inductive effect but are ortho-, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. ulethbridge.cayoutube.com

The Fused Thiazole Ring: The benzothiazole system itself influences regioselectivity. The benzene part of the molecule is generally electron-rich and susceptible to electrophilic attack. The precise positions of substitution (C4, C5, C6, C7) are influenced by the combined effects of the fused thiazole moiety and any other substituents present.

For this compound, the C4-methyl group would direct an incoming electrophile (like a second bromine atom) to its ortho positions (C5) and its para position (C7). The existing bromine at C2 is on the thiazole ring and primarily influences reactions on that ring, while a bromine at C7 would further deactivate the benzene ring but direct subsequent electrophiles to its ortho positions (C6).

Control of Bromination and Methylation Regiochemistry

The synthesis of this compound with its specific substitution pattern is not achievable through a simple one-pot reaction but requires a multi-step, regiocontrolled pathway.

Methylation Control: The position of the methyl group is typically established by starting with a correspondingly substituted aniline. For the target molecule, 3-methylaniline would be a logical precursor. Cyclization of this aniline, for instance with potassium thiocyanate (B1210189) and bromine, would lead to a 2-amino-4-methylbenzothiazole (B75042) intermediate, fixing the methyl group at the C4 position. nih.gov

Bromination Control: Introducing bromine atoms at the C2 and C7 positions selectively is challenging.

C2-Position: The C2 position of the benzothiazole ring is susceptible to various functionalization reactions. acs.orgacs.org However, direct bromination can be complex. A Sandmeyer-type reaction starting from a 2-aminobenzothiazole (B30445) derivative is a classic method to introduce a bromine at this position.

C7-Position: Introducing a bromine atom regioselectively at C7 on a 4-methylbenzothiazole ring is guided by the directing effect of the methyl group. As the C7 position is para to the C4-methyl group, it is an electronically favored site for electrophilic bromination. However, the C5 position (ortho to the methyl group) is also activated, potentially leading to a mixture of isomers. Optimizing the brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and temperature is crucial to maximize the yield of the desired 7-bromo isomer. nih.gov For example, halogen-mediated cyclization of phenylthioureas using NBS can sometimes lead to competing ring bromination. nih.gov

A plausible, albeit simplified, synthetic strategy could involve:

Synthesis of 2-amino-4-methylbenzothiazole from 3-methylaniline.

Regioselective bromination at the C7 position, guided by the C4-methyl group.

Conversion of the C2-amino group to a C2-bromo group via a Sandmeyer reaction.

Alternative strategies, such as transition metal-free decarboxylative bromination, could also be explored to introduce bromine at a specific position by first installing a carboxylic acid group as a handle. researchgate.net The successful synthesis relies on the careful orchestration of these regioselective reactions to build the desired substitution pattern.

Reaction Mechanisms and Kinetic Investigations Involving 2,7 Dibromo 4 Methylbenzothiazole

Mechanistic Pathways of Key Synthetic Steps

The formation of the 2,7-Dibromo-4-methylbenzothiazole core involves several critical transformations, including the construction of the thiazole (B1198619) ring and the introduction of bromine substituents at specific positions. The mechanisms of these steps are crucial for controlling regioselectivity and achieving high yields.

The foundational step in synthesizing the benzothiazole (B30560) scaffold is the cyclization reaction. A primary and widely adopted method involves the condensation of a 2-aminothiophenol (B119425) derivative with various carbon electrophiles such as carboxylic acids, aldehydes, or acyl chlorides. researchgate.net For this compound, a plausible pathway begins with a suitably substituted aniline, which is converted to a thiourea (B124793) derivative and then undergoes oxidative cyclization.

One of the historical and effective methods for this type of cyclization is the Jacobsen cyclization, which proceeds via a radical mechanism. researchgate.net This strategy is particularly effective for creating the benzothiazole nucleus from thiobenzanilides. researchgate.net Another common approach involves the reaction of substituted anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of an acid, followed by oxidative cyclization using bromine. indexcopernicus.com This process forms an intermediate thiourea which then cyclizes. indexcopernicus.com

Modern methods often employ transition-metal catalysts. For instance, copper-catalyzed intramolecular C(aryl)-S bond formation from an N-(2-chlorophenyl) benzothioamide precursor provides an efficient route to the benzothiazole ring under mild conditions. indexcopernicus.com The mechanism for related copper-catalyzed syntheses is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, involving an oxidative insertion and reductive elimination pathway. organic-chemistry.org

A plausible mechanistic pathway for forming a related benzothiazole structure is depicted below:

Figure 1: Plausible Cyclization Mechanism

A plausible mechanism for synthesis of 2-substituted benzothiazolesThis diagram illustrates a generalized copper-catalyzed three-component reaction to form a substituted benzothiazole ring, which could be adapted for the synthesis of this compound. The process involves the initial reaction of a substituted 2-iodoaniline (B362364) with elemental sulfur and an aldehyde, catalyzed by a copper-metal-organic framework (Cu-MOF). researchgate.net

Oxidative C-H functionalization represents a powerful and atom-economical strategy for introducing substituents onto the benzothiazole core. The C2-H bond of the benzothiazole ring is particularly susceptible to functionalization due to its relative acidity. Palladium-catalyzed decarbonylative C-H functionalization has been reported for the introduction of groups at the C2-position of benzothiazoles. acs.org This process typically involves the oxidative addition of a Pd(0) catalyst to a reagent, followed by decarbonylation, and subsequent C-H activation of the benzothiazole at the C2 position via a concerted metalation-deprotonation (CMD) mechanism. acs.org

Another approach involves the activation of the C2-H bond using triphenylphosphine (B44618) to form a thiazol-2-yl-triphenylphosphonium salt. acs.org This intermediate can then react with a range of nucleophiles. acs.org While often used to introduce carbon, oxygen, or nitrogen nucleophiles, this activation method highlights the reactivity of the C2-position, which could be exploited for halogenation under specific conditions. In the context of this compound, if a 7-bromo-4-methylbenzothiazole (B11759902) intermediate were synthesized first, a subsequent C-H functionalization/bromination at the C2-position would be a potential route to the final product.

The introduction of bromine atoms onto the benzothiazole precursor is a critical step. N-Bromosuccinimide (NBS) is a versatile and milder alternative to elemental bromine for such transformations. mdpi.com The halogen-mediated synthesis of 2-substituted benzothiazoles from phenylthioureas is proposed to occur via an ionic mechanism. bohrium.com This pathway involves the initial halogenation of the thiocarbonyl sulfur atom, which increases its electrophilicity. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated thiocarbonyl carbon, leading to cyclization and formation of the benzothiazole ring. mdpi.com

The efficiency of NBS-mediated cyclization can be enhanced by the addition of a halide ion source, such as tetrabutylammonium (B224687) bromide (Bu₄NBr), which facilitates the reaction. mdpi.combohrium.com The choice of N-halosuccinimide can also be tailored to the reactivity of the substrate; for electron-rich aromatic rings, the less reactive N-chlorosuccinimide (NCS) can sometimes be used to prevent unwanted ring halogenation. mdpi.com

Direct bromination of an existing aromatic ring using NBS is also a well-established method, though it often requires activation. For stable aromatic rings like benzene (B151609), bromination with NBS necessitates the use of a strong acid, such as concentrated sulfuric acid, to generate a potent electrophilic bromine species (Br⁺). utm.myresearchgate.net In the synthesis of this compound, the directing effects of the existing methyl group and any pre-existing substituents would govern the regiochemical outcome of this electrophilic aromatic substitution step.

Reaction Reagent/Catalyst Solvent Key Mechanistic Feature Reference
Oxidative CyclizationN-Bromosuccinimide (NBS) / Bu₄NBr1,2-Dimethoxyethane (DME)Halogenation of sulfur followed by intramolecular electrophilic substitution. mdpi.combohrium.com
Oxidative CyclizationBromine (Br₂)Acetic Acid / ChloroformOxidation of thiourea intermediate. indexcopernicus.com
C-H Functionalization(XantPhos)Pd catalystNot specifiedDecarbonylative C-H activation via Concerted Metalation Deprotonation (CMD). acs.org
Direct BrominationNBS / H₂SO₄ChloroformGeneration of electrophilic Br⁺ for aromatic substitution. utm.myresearchgate.net

Kinetic Analysis of Reaction Rates and Intermediates

In copper-catalyzed cyclizations to form benzothiazoles from ortho-haloanilides, the reaction rate follows the order I > Br > Cl for the halogen substituent. organic-chemistry.org This trend suggests that the oxidative addition of the aryl halide to the copper center is a key part of the rate-determining step of the reaction. organic-chemistry.org

For NBS-mediated reactions, the reaction rate can be controlled by the choice of solvent and the addition of catalysts or promoters. bohrium.com Studies on the synthesis of 2-substituted benzothiazoles have optimized reaction conditions, for example, by finding that the use of NBS with a halide ion source in DME at ambient temperature provides good yields, implying favorable kinetics under these conditions. mdpi.com The formation of intermediates, such as the initial product of sulfur halogenation, can be transient and difficult to isolate, but their presence is inferred from the final products and mechanistic proposals.

Monitoring reactions via techniques like GC-MS or NMR spectroscopy can help identify intermediates and determine reaction completion. For instance, in the synthesis of certain benzoxazoles, an imine intermediate was detected by GC-MS, providing direct evidence for the proposed reaction pathway. nih.gov

Thermodynamic Considerations in Reaction Pathway Selection

Thermodynamics plays a crucial role in determining the feasibility and outcome of a synthetic pathway. The formation of the benzothiazole ring system is a thermodynamically favorable process, driven by the creation of a stable, fused aromatic heterocycle. This inherent stability acts as a driving force for the cyclization step in most synthetic routes.

The selection between different possible reaction pathways can also be under thermodynamic control. For example, in reactions with multiple possible products, the product distribution can be influenced by the relative stability of the transition states leading to them (kinetic control) or the relative stability of the final products themselves (thermodynamic control). Syntheses are often run under conditions that favor kinetic control to achieve a specific, desired isomer that may not be the most thermodynamically stable one.

In the halogenation steps, the regioselectivity is governed by the thermodynamic stability of the Wheland intermediate (the sigma complex) formed during electrophilic aromatic substitution. The positions of the existing substituents (the methyl group and any existing bromine atoms) on the benzene ring will direct incoming electrophiles to the most electronically favorable and sterically accessible positions, leading to the thermodynamically preferred product. For instance, the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is achieved through direct bromination, indicating the thermodynamic favorability of substitution at these positions on that particular heterocyclic system. ossila.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2,7 Dibromo 4 Methylbenzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the connectivity and spatial arrangement of atoms can be determined with high precision.

¹H NMR Spectral Analysis for Proton Environment and Coupling

The proton NMR (¹H NMR) spectrum of 2,7-Dibromo-4-methylbenzothiazole provides critical information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the presence of the electron-withdrawing bromine atoms and the electron-donating methyl group, as well as the heterocyclic benzothiazole (B30560) core.

Based on established principles of NMR spectroscopy and data from analogous structures, the expected ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ would feature distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the benzene (B151609) ring will exhibit chemical shifts in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the attached bromine atoms. The methyl group protons are expected to appear as a singlet in the upfield region, generally around 2.5 ppm. chemicalbook.com The precise chemical shifts and coupling patterns, if any, would be dependent on the specific electronic effects and through-bond interactions within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.0 - 7.5Doublet
H-67.0 - 7.5Doublet
-CH₃~2.5Singlet

Note: The predicted chemical shifts are based on general ranges for similar structural motifs and may vary in an actual experimental spectrum.

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the carbon atoms of the benzothiazole ring system and the methyl group will resonate at characteristic chemical shifts. The carbon atom attached to the two nitrogen atoms (C2) is expected to be significantly downfield, often above 150 ppm. The carbons bonded to the bromine atoms (C2 and C7) will also experience a downfield shift. Aromatic carbons generally appear in the 110-160 ppm range. oregonstate.eduwisc.edu The methyl carbon, being an sp³ hybridized carbon, will resonate at a much higher field, typically below 30 ppm. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2>150
C4130 - 140
C5120 - 130
C6120 - 130
C7115 - 125
C8 (C-S)130 - 140
C9 (C=N)150 - 160
-CH₃15 - 25

Note: These are predicted values based on typical chemical shift ranges for substituted benzothiazoles and related heterocyclic systems. oregonstate.eduasianpubs.org

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the signals of the aromatic protons on adjacent carbons (H-5 and H-6), confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a correlation between the methyl proton signal and the methyl carbon signal, as well as correlations between the aromatic proton signals and their directly attached carbon atoms (H-5 with C-5 and H-6 with C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the C-4 and C-5 carbons. The aromatic protons would show correlations to neighboring and more distant carbons, helping to solidify the assignment of the entire carbon skeleton. The use of such 2D NMR techniques is a standard and powerful methodology for the structural determination of complex organic molecules. nih.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a characteristic "fingerprint" of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The C=N stretching vibration of the thiazole (B1198619) ring typically appears in the range of 1640-1550 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹, while the C-H bending vibrations will appear at lower frequencies. The C-Br stretching vibrations are typically found in the fingerprint region, below 700 cm⁻¹. The presence of these characteristic bands in the experimental IR spectrum would provide strong evidence for the proposed structure. researchgate.netmdpi.com

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (methyl)2980 - 2850
C=N Stretch (thiazole ring)1640 - 1550
Aromatic C=C Stretch1600 - 1450
C-H Bend1470 - 1370
C-Br Stretch700 - 500

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule.

The Raman spectrum of this compound would provide a detailed vibrational fingerprint. Aromatic ring stretching vibrations, which are often strong in Raman spectra, would be prominent. The symmetric stretching of the C-S bond in the thiazole ring would also be expected to give a characteristic Raman signal. Due to the presence of heavy bromine atoms, low-frequency vibrations corresponding to C-Br stretching and bending modes would also be observable. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it would serve to confirm the molecular weight and provide structural information through fragmentation analysis.

High-resolution mass spectrometry is crucial for determining the precise elemental composition of a molecule. By measuring the mass with high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₈H₅Br₂NS, the expected exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₈H₅Br₂NS

Ion Species Calculated m/z
[M]⁺ (C₈H₅⁷⁹Br₂NS)⁺ 304.8614
[M+2]⁺ (C₈H₅⁷⁹Br⁸¹BrNS)⁺ 306.8594
[M+4]⁺ (C₈H₅⁸¹Br₂NS)⁺ 308.8573
[M+H]⁺ (C₈H₆⁷⁹Br₂NS)⁺ 305.8692
[M+Na]⁺ (C₈H₅⁷⁹Br₂NNaS)⁺ 327.8433

Note: This table represents theoretical data. Experimental values may vary slightly.

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule, allowing for structural confirmation. The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting ions.

Expected fragmentation pathways would include:

Loss of a bromine atom: This would result in a significant peak at [M-Br]⁺.

Loss of the methyl group: A peak corresponding to [M-CH₃]⁺ would be expected.

Cleavage of the thiazole ring: This could lead to the formation of various smaller fragments, providing insight into the connectivity of the molecule.

Retro-Diels-Alder reaction: The benzothiazole core could undergo a retro-Diels-Alder reaction, leading to the cleavage of the six-membered ring.

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure
[C₈H₅Br₂NS]⁺ Molecular Ion
[C₈H₅BrNS]⁺ Loss of a bromine radical
[C₇H₂Br₂NS]⁺ Loss of a methyl radical
[C₇H₅BrS]⁺ Cleavage and loss of HCN and Br
[C₆H₃Br]⁺ Further fragmentation

Note: This table presents hypothetical fragmentation data for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would provide precise information on bond lengths, bond angles, and intermolecular interactions of this compound.

To perform X-ray crystallography, a single, high-quality crystal is required. For a compound like this compound, several methods could be employed to grow suitable crystals:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) would be allowed to evaporate slowly at room temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, often resulting in the formation of high-quality crystals.

Once a suitable crystal is obtained and analyzed by X-ray diffraction, the resulting data would reveal the precise solid-state conformation of the molecule. The benzothiazole core is expected to be largely planar.

The analysis would also provide detailed information about the intermolecular interactions that stabilize the crystal lattice. For this compound, several types of interactions are anticipated:

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or sulfur on neighboring molecules. nih.gov

π-π Stacking: The planar aromatic rings of the benzothiazole system could stack on top of each other, contributing to the stability of the crystal packing.

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring could interact with the π-system of adjacent molecules.

Table 3: Expected Crystallographic Parameters for this compound

Parameter Expected Value/System
Crystal System Likely Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, Pbca
Key Bond Lengths (Å) C-Br (~1.90), C-S (~1.75), C-N (~1.35)
Key Bond Angles (°) C-S-C (~90), C-N-C (~110)
Notable Intermolecular Interactions Halogen bonding (Br···N/S), π-π stacking

Note: This table provides expected values based on similar known structures and is for illustrative purposes only.

Computational Chemistry and Theoretical Investigations of 2,7 Dibromo 4 Methylbenzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules by modeling the electron density.

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 2,7-Dibromo-4-methylbenzothiazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.comresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. mdpi.com For this compound, the HOMO-LUMO gap would be a key indicator of its electronic properties and susceptibility to chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates electron-donating ability
LUMO Energy(Value in eV)Indicates electron-accepting ability
HOMO-LUMO Gap(Value in eV)Predicts chemical reactivity and stability

Note: The values in this table are hypothetical and would need to be determined by specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.govresearchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. sigmaaldrich.com

The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. For this compound, an MEP map would highlight the electronegative nitrogen and sulfur atoms and the effects of the electron-withdrawing bromine atoms on the aromatic system.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors, such as electronegativity, chemical hardness, and softness, are calculated from the HOMO and LUMO energies.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. mdpi.com

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical environments.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorFormulaPredicted Value
Electronegativity (χ)-(EHOMO + ELUMO)/2(Value in eV)
Chemical Hardness (η)(ELUMO - EHOMO)/2(Value in eV)
Chemical Softness (S)1/(2η)(Value in eV-1)

Note: The values in this table are hypothetical and would be derived from the calculated HOMO and LUMO energies of this compound.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve exploring the rotational barrier of the methyl group attached to the benzothiazole (B30560) core.

By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations, or energy minima. mdpi.com This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or material properties.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational movie of the atomic motions of a system over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of this compound, including its vibrational modes and its interactions with solvent molecules or a larger biological system.

These simulations are particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution or within a protein binding site. The results can provide insights into the stability of different conformations and the mechanisms of interaction at a molecular level. nih.gov

Derivatization and Functionalization Strategies for 2,7 Dibromo 4 Methylbenzothiazole

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at Bromine Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2,7-Dibromo-4-methylbenzothiazole, these reactions are primarily employed to functionalize the C-2 and C-7 positions by replacing the bromine atoms.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo-functionalized benzothiazole (B30560) with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for creating new carbon-carbon bonds. The reactivity of the two bromine atoms can sometimes be differentiated, allowing for selective mono- or di-substitution. For instance, in related dibrominated heterocyclic systems like 4,7-dibromobenzo[d] ksu.edu.sanih.govwikipedia.orgthiadiazole, selective monoarylation has been achieved. researchgate.netresearchgate.net The choice of catalyst, base, and reaction conditions can influence the selectivity and yield of the mono- and bis-arylated products. nih.govlibretexts.org

Sonogashira Coupling: This reaction couples the dibromobenzothiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org Similar to the Suzuki coupling, the reaction conditions can be tuned to favor either monosubstitution or disubstitution at the bromine positions. Copper-free Sonogashira coupling protocols have also been developed. libretexts.org The reactivity of the bromo-substituents can be influenced by their electronic environment, with the more electrophilic position often reacting preferentially. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the dibromobenzothiazole with amines. This is a crucial method for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules and functional materials. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dibromo-Heterocycles This table is illustrative and based on reactions of similar dibrominated heterocyclic systems, as direct data for this compound is limited.

Reaction TypeReactant 1Reactant 2Catalyst/ReagentsProduct TypeReference
Suzuki-MiyauraDibromo-heterocycleArylboronic acidPd(PPh₃)₄, BaseMono- or Di-arylated heterocycle nih.govresearchgate.netresearchgate.netlibretexts.org
SonogashiraDibromo-heterocycleTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseMono- or Di-alkynylated heterocycle wikipedia.orgorganic-chemistry.orglibretexts.org
Buchwald-HartwigDibromo-heterocycleAminePd catalyst, Ligand, BaseMono- or Di-aminated heterocycle nih.gov

Nucleophilic Substitution Reactions on Bromine Atoms

The bromine atoms on the benzene (B151609) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing nature of the thiazole (B1198619) ring. ksu.edu.sa In these reactions, a nucleophile replaces one or both bromine atoms. The feasibility and regioselectivity of these substitutions depend on the reaction conditions and the nature of the nucleophile.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. nih.govrsc.org In some dihalo-substituted heterocyclic systems, selective monosubstitution can be achieved by carefully controlling the stoichiometry of the nucleophile and the reaction temperature. nih.gov For instance, in the case of 4,7-dibromo ksu.edu.sanih.govorganic-chemistry.orgthiadiazolo[3,4-d]pyridazine, selective substitution of one bromine atom by oxygen and nitrogen nucleophiles has been reported. nih.gov However, with stronger nucleophiles like thiols, disubstitution might be favored. nih.gov

Reactions at the Thiazole Nitrogen or Benzene Ring Methyl Group

While the bromine atoms are the most common sites for derivatization, the thiazole nitrogen and the methyl group on the benzene ring also offer opportunities for functionalization.

Reactions at the Thiazole Nitrogen: The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a nucleophile or a base. It can be quaternized by reacting with alkyl halides to form thiazolium salts. These salts can be precursors for N-heterocyclic carbenes, which are widely used as organocatalysts.

Reactions at the Methyl Group: The methyl group attached to the benzene ring can undergo various reactions typical of benzylic positions. For example, it can be oxidized to a carboxylic acid or halogenated under radical conditions to introduce further reactive handles for subsequent modifications.

Synthesis of Hybrid Molecules and Conjugates Incorporating this compound Moiety

The functionalized derivatives of this compound can serve as building blocks for the synthesis of more complex hybrid molecules and conjugates. researchgate.netnih.gov By combining the benzothiazole core with other molecular entities, new compounds with tailored properties can be designed.

For example, the arylated or alkynylated derivatives obtained from cross-coupling reactions can be further elaborated to create extended π-conjugated systems. These systems are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov Similarly, incorporating the benzothiazole moiety into larger molecules through amide or ester linkages, formed from derivatives bearing carboxylic acid or amine functionalities, can lead to the development of new biologically active compounds or functional polymers. nih.govmdpi.com

Applications in Advanced Materials Science

Photophysical Properties of Derivatives and Their Tuning through FunctionalizationSpecific data on the photophysical properties (such as absorption and emission spectra, quantum yields, and lifetimes) of 2,7-Dibromo-4-methylbenzothiazole or its derivatives, including how these properties might be tuned, is not present in published research.

Due to the absence of specific findings for "this compound," this article cannot be completed as requested.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Future synthetic strategies could explore:

Late-Stage C-H Functionalization: Direct C-H bromination of a 4-methylbenzothiazole precursor could offer a more atom-economical route, circumventing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, pressure, reaction time) for hazardous reactions like bromination, potentially improving safety and yield.

One-Pot Methodologies: Designing tandem or domino reactions that form and functionalize the benzothiazole (B30560) ring in a single synthetic operation would significantly streamline the synthesis and reduce waste.

Improving the synthesis is critical, as a reliable and scalable supply of 2,7-Dibromo-4-methylbenzothiazole would be the gateway to exploring its full potential in other areas.

Exploration of Advanced Catalytic Transformations

The two bromine atoms at the 2- and 7-positions are prime handles for a variety of metal-catalyzed cross-coupling reactions. This dual functionality allows the molecule to act as a rigid scaffold for constructing complex, three-dimensional structures or for polymerization into novel materials. The differential reactivity of the C2-Br versus the C7-Br bond could also be exploited for sequential, site-selective functionalization.

Unexplored avenues include:

Polymer Synthesis: The di-bromo functionality makes this compound an ideal monomer for step-growth polymerization. Analogous to how 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a key building block for high-performance conducting polymers like PCDTBT and PCPDTBT, this compound could be used to synthesize new polymers for organic electronics. ossila.comfishersci.ca Research into its use in Suzuki, Stille, and direct arylation polymerization (DArP) reactions is a logical next step.

Synthesis of Complex Molecules: Sequential or one-pot multi-component coupling reactions (e.g., Sonogashira followed by Buchwald-Hartwig amination) could be used to build sophisticated molecules for applications in medicinal chemistry or as fluorescent probes. The conditions for selective substitution at one bromine site over the other would need to be systematically investigated. nih.gov

Photoredox Catalysis: Light-mediated catalytic reactions could offer milder conditions for functionalizing the C-Br bonds, potentially allowing for the introduction of functional groups that are incompatible with traditional palladium catalysis.

The table below outlines potential catalytic reactions and their applications.

Catalytic Reaction Potential Coupling Partner Potential Application Area
Suzuki CouplingAryl/heteroaryl boronic acids/estersOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Stille CouplingOrganostannanesConjugated polymers, fine chemicals
Sonogashira CouplingTerminal alkynesMolecular wires, functional materials
Buchwald-Hartwig AminationAmines, amides, carbazolesHole-transport materials, pharmaceutical intermediates
Heck CouplingAlkenesExtended π-systems, dyes

Investigation of Supramolecular Assembly and Self-Organization

The benzothiazole core, with its sulfur and nitrogen heteroatoms and π-conjugated system, is well-suited to participate in non-covalent interactions that drive self-assembly. The bromine atoms can engage in halogen bonding, a directional interaction that is increasingly used in crystal engineering and the design of supramolecular architectures. nih.gov

Future research should focus on:

Crystal Engineering: Systematic studies of the solid-state packing of this compound and its simple derivatives could reveal fundamental insights into how halogen bonds, π-stacking, and S···N interactions direct molecular organization. rsc.org Understanding these interactions is crucial for designing materials with specific electronic or optical properties.

Liquid Crystals: The rigid, anisotropic shape of molecules derived from this scaffold could lead to liquid crystalline behavior. By attaching flexible alkyl chains via the bromine positions, it may be possible to create novel thermotropic liquid crystals. The formation of stable S···N bound chains has been noted as a promising feature for liquid crystal design in related sulfur-nitrogen heterocyles. nih.gov

Self-Assembled Monolayers (SAMs): By introducing a thiol or silane (B1218182) anchoring group, derivatives of this compound could be used to form ordered monolayers on surfaces like gold or silicon, a key technology for molecular electronics.

The ability to control the assembly of molecules into well-defined, higher-order structures is a cornerstone of modern materials science, and this compound represents an unexplored platform for such investigations. epa.gov

Interdisciplinary Applications and Collaborative Research Opportunities

The unique electronic and structural features of this compound open the door to a wide range of interdisciplinary applications, necessitating collaboration between chemists, physicists, biologists, and materials scientists.

Materials Science: As discussed, the most immediate application lies in organic electronics. Collaborative efforts could focus on synthesizing polymers and small molecules and fabricating them into devices like organic field-effect transistors (OFETs), OPVs, and OLEDs to test their performance. fishersci.ca The benzothiazole core is known to be part of various dyes, suggesting potential applications in this area as well. nih.gov

Medicinal Chemistry and Chemical Biology: The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer and antimicrobial agents. nih.govnih.gov The dibromo-derivative provides a template for creating libraries of novel compounds for biological screening. For example, it could serve as a core for developing new BCL-2 inhibitors or other targeted therapies. nih.gov

Coordination Chemistry: The nitrogen atom of the thiazole (B1198619) ring can act as a ligand for metal ions. Functionalizing the molecule at the bromine positions could lead to novel multidentate or pincer-type ligands. These ligands could be used to create new metal complexes with interesting catalytic or photophysical properties, similar to how related benzotellurazole (B8626874) frameworks have been used. acs.org

The successful exploration of these avenues will depend on fostering research that bridges traditional scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for 2,7-Dibromo-4-methylbenzothiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of brominated benzothiazoles typically involves multi-step protocols. For example, intermediates like 4-aminobenzoic acid can be treated with potassium thiocyanate and bromine under acidic conditions (0–5°C) to form halogenated benzothiazole cores . Subsequent bromination steps may require controlled stoichiometry and temperature to avoid over-substitution. A modified click chemistry approach, using CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature, has been effective for introducing aryl groups while maintaining regioselectivity . Yield optimization (e.g., 65% in triazole derivatives ) depends on solvent choice (DMSO vs. ethanol), catalyst (glacial acetic acid), and purification methods (column chromatography with hexane/ethyl acetate) .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for brominated benzothiazole derivatives (mean δ(C–C) = 0.003 Å, R factor = 0.025) . Complementary techniques include:
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., bromine atoms downfield-shift adjacent protons).
  • IR Spectroscopy : Identify functional groups like C-Br stretches (~550–600 cm⁻¹) and aromatic C=C vibrations .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/Br content .

Q. What in vitro assays are suitable for initial biological screening of this compound derivatives?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC values ≤50 µg/mL indicating promise .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2 hepatic carcinoma), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits, with IC₅₀ < 10 µM considered significant .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and reactivity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, a low gap (<4 eV) correlates with enhanced reactivity in benzothiazole analogs .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or COX-2. Dock poses with binding energies ≤−8 kcal/mol suggest strong interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing bromine with methyl) to isolate contributing factors. For instance, 6-bromo analogs show enhanced anticancer activity over non-halogenated derivatives .
  • Standardized Assays : Reproduce conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) to control variables .

Q. How do steric and electronic effects influence the regioselectivity of benzothiazole functionalization?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., 4-methyl) direct electrophilic bromination to the less hindered 7-position, as seen in crystallographic data .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the benzothiazole core, requiring harsher conditions (e.g., H₂SO₄ catalysis) for further substitution .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; shorter reaction times favor kinetic products (e.g., monosubstitution), while extended refluxing favors thermodynamic stability .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Methodologies are extrapolated from structurally related compounds in the evidence.
  • Contradictions in synthetic yields or bioactivity should be contextualized with reaction conditions and assay protocols.

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Feasible Synthetic Routes

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2,7-Dibromo-4-methylbenzothiazole
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2,7-Dibromo-4-methylbenzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.